An In-depth Technical Guide to the Synthesis and Properties of 2,5-Dimethyl-1,4-Benzoquinone
An In-depth Technical Guide to the Synthesis and Properties of 2,5-Dimethyl-1,4-Benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-dimethyl-1,4-benzoquinone, a naturally occurring quinone with significant biological activities. This document details its synthesis, physicochemical properties, and explores its mechanism of action, particularly focusing on its cytotoxic effects and modulation of cellular signaling pathways. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its quantitative data in structured tables and visual representations of relevant biological pathways to facilitate further research and drug development endeavors.
Introduction
2,5-Dimethyl-1,4-benzoquinone is a member of the benzoquinone family of organic compounds, characterized by a cyclohexadiene-1,4-dione core with two methyl group substituents. It is found in various natural sources, including insects where it serves as a defense metabolite[1]. Quinones, in general, are a class of compounds with diverse and rich chemistry, playing crucial roles in biological systems, including cellular respiration and photosynthesis[1]. Derivatives of 1,4-benzoquinone have demonstrated a wide range of pharmacological applications, including antimicrobial, antitumor, and antimalarial activities. This guide focuses on the synthesis and multifaceted properties of 2,5-dimethyl-1,4-benzoquinone, providing a foundational resource for its application in research and drug discovery.
Synthesis of 2,5-Dimethyl-1,4-Benzoquinone
The primary synthetic route to 2,5-dimethyl-1,4-benzoquinone involves the oxidation of 2,5-dimethylphenol. Various oxidizing agents can be employed for this transformation, with Fremy's salt (potassium nitrosodisulfonate) being a classic and effective reagent for the selective oxidation of phenols to p-quinones[2][3].
Experimental Protocol: Oxidation of 2,5-Dimethylphenol using Fremy's Salt
This protocol is adapted from the general procedure for the oxidation of phenols to p-quinones using Fremy's salt[3][4].
Materials:
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2,5-Dimethylphenol
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Fremy's salt (Potassium nitrosodisulfonate, (KSO₃)₂NO)
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Sodium dihydrogen phosphate (NaH₂PO₄)
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Diethyl ether
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Chloroform
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Anhydrous sodium sulfate (Na₂SO₄)
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Distilled water
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Separatory funnel (1 L)
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Round-bottom flask
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Rotary evaporator
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Stir plate and stir bar
Procedure:
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Prepare a buffer solution by dissolving sodium dihydrogen phosphate in distilled water.
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In a large separatory funnel, dissolve Fremy's salt in the buffer solution. The solution will have a characteristic purple color.
-
Dissolve 2,5-dimethylphenol in diethyl ether.
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Quickly add the solution of 2,5-dimethylphenol to the Fremy's salt solution in the separatory funnel.
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Shake the mixture vigorously for approximately 20-30 minutes. The color of the aqueous layer will change from purple to a red-brown or yellow-brown, indicating the progress of the reaction.
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After the reaction is complete, extract the product into an organic solvent. Chloroform can be used for efficient extraction. Perform the extraction three times to ensure complete recovery of the product.
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter the solution to remove the drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator. The crude product will be obtained as a crystalline solid.
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The crude 2,5-dimethyl-1,4-benzoquinone can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a yellow crystalline solid.
Workflow for the Synthesis of 2,5-Dimethyl-1,4-Benzoquinone:
Physicochemical and Spectroscopic Properties
2,5-Dimethyl-1,4-benzoquinone is a yellow crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₂ | [5] |
| Molecular Weight | 136.15 g/mol | [5] |
| Melting Point | 123-125 °C | [5] |
| Appearance | Yellow crystalline solid | |
| Solubility | Soluble in toluene and DMSO. | [5] |
Spectroscopic Data
The ¹H and ¹³C NMR spectra of 2,5-dimethyl-1,4-benzoquinone provide characteristic signals for its symmetric structure.
¹H NMR (in CDCl₃):
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A singlet at approximately δ 2.0-2.1 ppm, integrating to 6 protons, corresponding to the two equivalent methyl groups (-CH₃).
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A singlet at approximately δ 6.6-6.7 ppm, integrating to 2 protons, corresponding to the two equivalent vinyl protons (-CH=).
¹³C NMR (in CDCl₃):
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A signal at approximately δ 15-16 ppm, corresponding to the methyl carbons (-CH₃).
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A signal at approximately δ 133-134 ppm, corresponding to the vinyl carbons (-CH=).
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A signal at approximately δ 148-149 ppm, corresponding to the carbons attached to the methyl groups (C-CH₃).
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A signal at approximately δ 187-188 ppm, corresponding to the carbonyl carbons (C=O).
The FTIR spectrum of 2,5-dimethyl-1,4-benzoquinone is characterized by strong absorption bands corresponding to the carbonyl and carbon-carbon double bonds.
FTIR Peak Assignments:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3050 | C-H stretching (vinyl) |
| ~2920 | C-H stretching (methyl) |
| ~1660 | C=O stretching (strong) |
| ~1620 | C=C stretching |
| ~1370 | C-H bending (methyl) |
| ~850 | C-H bending (vinyl, out-of-plane) |
The UV-Vis spectrum of 2,5-dimethyl-1,4-benzoquinone in a suitable solvent like ethanol or methanol typically shows two main absorption bands.
UV-Vis Absorption Maxima (in Methanol):
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λ_max ≈ 250-260 nm: This intense band is attributed to the π → π* transition of the conjugated system.
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λ_max ≈ 330-340 nm: This weaker band corresponds to the n → π* transition of the carbonyl groups.
Biological Properties and Signaling Pathways
Benzoquinone derivatives are known to exhibit a range of biological activities, including cytotoxicity against cancer cells. The mechanism of action often involves the generation of reactive oxygen species (ROS) and the modulation of key cellular signaling pathways.
Cytotoxicity and Induction of Apoptosis
2,5-Dimethyl-1,4-benzoquinone has been shown to exhibit cytotoxic effects. While the parent compound may have limited antioxidant activity, its derivatives and related benzoquinones are known to induce apoptosis in cancer cells[1]. The cytotoxic mechanism is often linked to the production of ROS, which can lead to cellular damage and trigger programmed cell death.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Studies on related benzoquinone derivatives have shown that they can modulate the MAPK pathway. Specifically, the activation of stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK) and p38 MAPK is often observed following treatment with cytotoxic quinones[6]. The activation of the JNK and p38 pathways is frequently associated with the induction of apoptosis. In contrast, the extracellular signal-regulated kinase (ERK) pathway, which is typically involved in cell survival and proliferation, may be inhibited or unaffected[6].
Proposed Signaling Pathway for Benzoquinone-Induced Apoptosis:
Involvement of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Some natural compounds have been shown to inhibit the NF-κB pathway, which can contribute to their anti-inflammatory and anti-cancer effects[7][8]. Benzoquinone derivatives may exert their effects, in part, by modulating NF-κB signaling. Inhibition of NF-κB can lead to the downregulation of anti-apoptotic proteins and sensitize cancer cells to apoptosis. The generation of ROS by benzoquinones can also influence the NF-κB pathway, creating a complex interplay between these signaling networks.
Crosstalk between ROS, MAPK, and NF-κB Signaling:
Conclusion
2,5-Dimethyl-1,4-benzoquinone is a versatile molecule with interesting biological activities that warrant further investigation. This technical guide provides a solid foundation for researchers by detailing its synthesis, characterizing its key properties, and outlining its potential mechanisms of action. The provided experimental protocols and compiled data will be valuable for scientists working in the fields of medicinal chemistry, pharmacology, and drug development, enabling them to explore the therapeutic potential of this and related benzoquinone compounds. Further research is encouraged to fully elucidate the specific molecular targets and signaling pathways modulated by 2,5-dimethyl-1,4-benzoquinone to unlock its full therapeutic potential.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. jetir.org [jetir.org]
- 3. Fremy’s Salt-Mediated Oxidative Addition. A New Approach in the Total Synthesis of Naturally Dipetalolactone and Its Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method – Oriental Journal of Chemistry [orientjchem.org]
- 6. Study of the cytotoxic effects of 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MeDZQ) in mouse hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 8. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
